Spiro[5.5]undecane

Catalog No.
S1512452
CAS No.
180-43-8
M.F
C11H20
M. Wt
152.28 g/mol
Availability
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Spiro[5.5]undecane

CAS Number

180-43-8

Product Name

Spiro[5.5]undecane

IUPAC Name

spiro[5.5]undecane

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

InChI

InChI=1S/C11H20/c1-3-7-11(8-4-1)9-5-2-6-10-11/h1-10H2

InChI Key

NECLQTPQJZSWOE-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CCCCC2

Synonyms

spirobicyclohexane

Canonical SMILES

C1CCC2(CC1)CCCCC2

The exact mass of the compound Spiro[5.5]undecane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Spiro[5.5]undecane (CAS 180-43-8) is a highly stable, rigid bicyclic hydrocarbon characterized by two cyclohexane rings sharing a single quaternary spiro carbon. This orthogonal geometry provides a defined three-dimensional scaffold that is highly valued in advanced materials and medicinal chemistry. Unlike highly strained small-ring spiro compounds, spiro[5.5]undecane exhibits minimal angle strain, ensuring robust thermal stability during harsh downstream processing [1]. Its predictable conformational behavior and lack of polymeric residue upon decomposition make it a premium precursor for clean viscosity reducers in the oil industry, as well as a highly selective structural motif for neuroreceptor ligands.

Generic substitution with closely related hydrocarbons fails due to distinct geometric and thermodynamic constraints. Replacing spiro[5.5]undecane with fused-ring systems like decalin introduces cis/trans isomerism and conformational locking, which complicates synthesis and limits dynamic receptor binding [1]. Conversely, using linked systems like bicyclohexyl introduces excessive flexibility via free C-C bond rotation, destroying the precise orthogonal vectoring required for targeted ligand design. Furthermore, substituting with smaller spirocyclic analogs, such as spiropentane, introduces severe angle strain (exceeding 60 kcal/mol) that leads to thermal instability and unwanted ring-opening side reactions during high-temperature industrial processing [2].

Thermodynamic Stability and Strain Energy Mitigation

Spiro[5.5]undecane demonstrates exceptional thermodynamic stability compared to smaller spirocyclic analogs. While spiropentane suffers from severe angle strain, spiro[5.5]undecane approaches the stability of unstrained cycloalkanes[1].

Evidence DimensionCalculated Strain Energy
Target Compound Data3.6 kcal/mol
Comparator Or BaselineSpiropentane (62.9 kcal/mol)
Quantified Difference59.3 kcal/mol lower strain energy
ConditionsComputational group equivalent strain energy modeling

Low strain energy prevents unwanted thermal ring-opening during high-temperature synthesis, ensuring high yields and safe processing at industrial scales.

Dynamic Conformational Flexibility within a Rigid Node

Unlike bridged bicyclic compounds which are conformationally locked, spiro[5.5]undecane allows for continuous chair-chair ring inversion while maintaining its rigid orthogonal spiro junction [1].

Evidence DimensionRing Inversion Capability
Target Compound DataContinuous chair-chair inversion maintained
Comparator Or BaselineBicyclo[3.3.1]nonane (Conformationally locked; cannot invert)
Quantified DifferenceMaintains dynamic flexibility without sacrificing the 90-degree orthogonal vector constraint
ConditionsConformational analysis of diamond-lattice based hydrocarbons

This dynamic flexibility allows pharmaceutical derivatives to achieve optimal induced-fit binding in complex receptor pockets, a trait impossible with locked fused rings.

Efficacy as a Clean Viscosity Reducer

Derivatives of spiro[5.5]undecane outperform traditional polymer flow improvers in heavy crude oil processing. They achieve massive viscosity reductions at low dosages and decompose cleanly, avoiding the carbon residue fouling associated with polymeric additives [1].

Evidence DimensionViscosity Reduction and Residue
Target Compound DataUp to 88% viscosity reduction at 500 ppm; clean thermal decomposition
Comparator Or BaselineEthylene-vinyl acetate copolymers (Lower efficiency; leaves negative polymeric carbon residues during refinement)
Quantified DifferenceSuperior viscosity reduction at 500 ppm with zero polymeric fouling
ConditionsHeavy crude oil treatment at 250 °C

Procuring this spiro scaffold for oilfield chemicals prevents costly refinery equipment fouling while minimizing additive dosage.

Clean Flow Improvers for Heavy Crude Oil

Spiro[5.5]undecane is the optimal precursor for synthesizing tetraoxa-spiro viscosity reducers. Its ability to facilitate pi-pi stacking interactions with asphaltenes while decomposing cleanly at high temperatures makes it superior to traditional polymer additives that foul refinery equipment [1].

Highly Selective ORL1 and Mu-Opioid Receptor Ligands

The unique combination of a rigid orthogonal spiro node and dynamic ring inversion makes this compound an ideal scaffold for analgesics. It provides a higher selectivity ratio for ORL1/mu-opioid receptors over kappa-opioid receptors compared to standard amines, reducing cardiovascular side effects [2].

High-Stability Structural Motifs in Advanced Materials

Due to its exceptionally low strain energy (3.6 kcal/mol), spiro[5.5]undecane is selected over smaller spiro compounds for synthesizing rigid liquid crystals and high-temperature traction fluids where thermal degradation must be strictly avoided[3].

XLogP3

5.3

Boiling Point

207.0 °C

Other CAS

180-43-8

Wikipedia

Spiro[5.5]undecane

Dates

Last modified: 07-17-2023

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